![molecular formula C19H21N5O2 B2496824 5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one CAS No. 1105192-09-3](/img/structure/B2496824.png)
5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
Scientific Research Applications
- Antiviral Activity : Some derivatives have shown promise as antiviral agents. For instance, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 potential .
- Kinase Inhibitors : Pyrazolo[3,4-b]pyridines have been explored as kinase inhibitors. Certain compounds exhibited significant inhibitory activity against kinases associated with cancer and other diseases .
Biological Targets and Applications
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-b]pyridine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, leading to alterations in cellular processes .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
properties
IUPAC Name |
5-ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-22-12-15(18(25)23-10-8-20-9-11-23)17-16(13-22)19(26)24(21-17)14-6-4-3-5-7-14/h3-7,12-13,20H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOWBICMDHPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
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